molecular formula C6H14N2S B12516300 N-tert-Butyl-N-methylthiourea CAS No. 731742-74-8

N-tert-Butyl-N-methylthiourea

Cat. No.: B12516300
CAS No.: 731742-74-8
M. Wt: 146.26 g/mol
InChI Key: QZVRRTKNBOTKIY-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-methylthiourea is an organic compound with the molecular formula C6H14N2S It is a thiourea derivative, characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-methylthiourea can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction proceeds as follows:

tert-Butylamine+Methyl isothiocyanateThis compound\text{tert-Butylamine} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} tert-Butylamine+Methyl isothiocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-tert-Butyl-N-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-methylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups influence the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylthiourea
  • N,N’-Diethylthiourea
  • N-tert-Butyl-N-ethylthiourea

Uniqueness

N-tert-Butyl-N-methylthiourea is unique due to the presence of both a tert-butyl and a methyl group, which confer distinct steric and electronic properties

Properties

CAS No.

731742-74-8

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

1-tert-butyl-1-methylthiourea

InChI

InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9)

InChI Key

QZVRRTKNBOTKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=S)N

Origin of Product

United States

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